molecular formula C20H22N4O4S B11317011 N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide

N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11317011
M. Wt: 414.5 g/mol
InChI Key: QDOHEKFXVWOCRK-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, methoxy, and methylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxy and methylsulfamoyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and sulfonamides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as HPLC and NMR, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethylphenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H22N4O4S/c1-12-5-7-15(9-13(12)2)22-20(25)17-11-16(23-24-17)14-6-8-18(28-4)19(10-14)29(26,27)21-3/h5-11,21H,1-4H3,(H,22,25)(H,23,24)

InChI Key

QDOHEKFXVWOCRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC)C

Origin of Product

United States

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